molecular formula C11H11N3O3S2 B181375 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole CAS No. 24535-63-5

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole

Cat. No.: B181375
CAS No.: 24535-63-5
M. Wt: 297.4 g/mol
InChI Key: ZXPLKYLPCUVOFS-UHFFFAOYSA-N
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Description

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole is a compound that belongs to the class of sulfonylureas. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methylphenyl)-N’-(1,3-thiazol-2-yl)urea: Similar structure with a chloro substituent.

    N-(4-Methylphenyl)-N’-(1,3-thiazol-2-yl)urea: Lacks the sulfonyl group.

    N-(4-Methylphenyl)-N’-(1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3-thiazole is unique due to its combination of a sulfonyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

24535-63-5

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

ZXPLKYLPCUVOFS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2

Key on ui other cas no.

24535-63-5

Origin of Product

United States

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